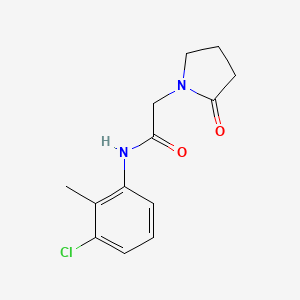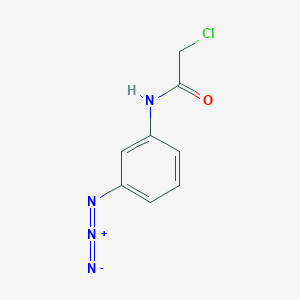![molecular formula C13H16F2N2O3S B7644412 N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide](/img/structure/B7644412.png)
N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine receptors are involved in a variety of physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. DPCPX has been widely used in scientific research to study the role of adenosine receptors in various biological systems.
作用機序
N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide acts as a competitive antagonist of the adenosine A1 receptor. By binding to the receptor, this compound blocks the action of adenosine, a naturally occurring molecule that activates the receptor. This blockade of the adenosine A1 receptor can lead to a variety of physiological effects, depending on the system being studied.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in different biological systems. For example, in the cardiovascular system, this compound has been shown to increase heart rate and blood pressure in animal models. In the central nervous system, this compound has been shown to have anxiogenic effects in rodents, suggesting a potential role in the treatment of anxiety disorders.
実験室実験の利点と制限
One advantage of using N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide in scientific research is its high selectivity for the adenosine A1 receptor. This allows researchers to study the specific role of this receptor in various biological systems without the confounding effects of other adenosine receptor subtypes. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over extended periods of time.
将来の方向性
There are many potential future directions for research involving N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide. One area of interest is the role of adenosine receptors in the regulation of sleep and wakefulness. This compound has been shown to increase wakefulness in animal models, suggesting a potential role in the treatment of sleep disorders. Another area of interest is the role of adenosine receptors in the regulation of inflammation and immune function. This compound has been shown to have anti-inflammatory effects in animal models, suggesting a potential role in the treatment of inflammatory diseases. Overall, this compound is a valuable tool for studying the function of adenosine receptors in various biological systems, and its use is likely to continue to expand in the future.
合成法
N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide can be synthesized using a multi-step process that involves the reaction of cyclopentylamine with 2,6-difluorobenzene sulfonyl chloride to form the intermediate N-cyclopentyl-2,6-difluorobenzenesulfonamide. This intermediate is then reacted with ethyl chloroacetate in the presence of sodium hydride to form the final product, this compound.
科学的研究の応用
N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide has been used extensively in scientific research to study the function of adenosine receptors. Adenosine receptors are involved in a wide range of physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. By selectively blocking the adenosine A1 receptor, this compound can be used to study the specific role of this receptor in various biological systems.
特性
IUPAC Name |
N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O3S/c14-10-6-3-7-11(15)13(10)21(19,20)16-8-12(18)17-9-4-1-2-5-9/h3,6-7,9,16H,1-2,4-5,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTOZEKDQTXLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CNS(=O)(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Ethyl-1-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7644335.png)
![4-(2-Bromophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B7644341.png)
![4-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]thieno[2,3-d]pyrimidine](/img/structure/B7644345.png)


![1H-Pyrazolo[4,3-b]pyridine-6-carboxamide](/img/structure/B7644373.png)
![6-methoxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide](/img/structure/B7644394.png)
![3-(4-Methoxyphenethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7644401.png)
![N-phenyl-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxamide](/img/structure/B7644406.png)
![4H-Pyrrolo[2,3-d]thiazole-5-carboxamide](/img/structure/B7644409.png)


![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7644433.png)
